molecular formula C20H15NO2S B5634348 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B5634348
M. Wt: 333.4 g/mol
InChI Key: XKNLMFWUSFSTBJ-UHFFFAOYSA-N
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Description

3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a thiazole ring, which is further substituted with a 2,4-dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by coupling with the chromenone core. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chromenone core play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-4-one
  • 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-6-one
  • 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-8-one

Uniqueness

The uniqueness of 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 2,4-dimethylphenyl group and the specific positioning of the thiazole ring contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c1-12-7-8-15(13(2)9-12)17-11-24-19(21-17)16-10-14-5-3-4-6-18(14)23-20(16)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNLMFWUSFSTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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